2-methyl-3-nitro-N-3-pyridinylbenzamide
説明
特性
IUPAC Name |
2-methyl-3-nitro-N-pyridin-3-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c1-9-11(5-2-6-12(9)16(18)19)13(17)15-10-4-3-7-14-8-10/h2-8H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNKDNBGJYLBAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
- Structure : Contains a 3-methylbenzamide core with a hydroxyl-containing alkyl group on the amide nitrogen.
- Synthesis: Prepared via reaction of 3-methylbenzoyl chloride/acid with 2-amino-2-methyl-1-propanol.
- Key Difference : Lacks the nitro and pyridinyl groups, but features an N,O-bidentate directing group for metal-catalyzed C–H functionalization. This highlights the importance of nitrogen substituents in reactivity .
3-Methyl-N-(4-(Pyridin-4-ylmethyl)phenyl)benzamide ()
- Structure : Benzamide with a 3-methyl group and a pyridin-4-ylmethyl-substituted phenyl ring.
- Key Difference : The pyridin-4-ylmethyl group (vs. pyridin-3-yl in the target compound) alters spatial orientation and electronic effects. The methyl group on the benzene ring may reduce polarity compared to the nitro group in the target compound .
3-Aminobenzamide (3AB) ()
- Structure: Benzamide with a 3-amino group.
- Key Difference: The amino group (electron-donating) contrasts with the nitro group (electron-withdrawing) in the target compound. 3AB inhibits poly(ADP-ribose) polymerase (PARP), enhancing DNA amplification in carcinogen-treated cells. The nitro group in the target compound might confer distinct bioactivity or toxicity profiles .
Imatinib Meta-methyl-piperazine Impurity ()
- Structure: Complex benzamide with a pyrimidinylamino group and piperazinylmethyl substituent.
- Key Difference: Designed for kinase inhibition, this compound’s extended substituents improve pharmacokinetics.
Physicochemical Properties
*Estimated based on structural analogs.
Q & A
Q. What synthetic routes are recommended for 2-methyl-3-nitro-N-3-pyridinylbenzamide, and how can reaction conditions be optimized?
The synthesis typically involves coupling a pyridinylamine with a nitro-substituted benzoyl chloride derivative under basic conditions. Key parameters include solvent choice (e.g., dichloromethane or DMF), temperature control (0–25°C), and stoichiometric ratios. Catalysts like DMAP may enhance acylation efficiency. Post-synthesis purification via column chromatography or recrystallization ensures purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
Use a combination of analytical techniques:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and aromatic proton environments.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays). Cross-reference spectral data with structurally analogous benzamides (e.g., 3-chloro-N-imidazopyridinyl derivatives) to resolve ambiguities .
Q. What solvent systems are suitable for solubility testing in pharmacological assays?
Prioritize DMSO for stock solutions due to the compound’s likely hydrophobicity. For aqueous compatibility, use co-solvents like PEG-400 or cyclodextrin-based formulations. Solubility profiles should be validated via UV-Vis spectroscopy or nephelometry across pH 6–8 to mimic physiological conditions .
Advanced Research Questions
Q. How can contradictions between computational reactivity predictions and experimental data be resolved?
- Perform density functional theory (DFT) calculations to model nitro-group reactivity and compare with empirical results (e.g., nucleophilic substitution kinetics).
- Validate hypotheses using isotopic labeling (e.g., ¹⁵N-nitrogen) to track reaction pathways.
- Reconcile discrepancies by adjusting solvent polarity parameters in simulations .
Q. What experimental designs are optimal for stability studies under varying conditions?
- Accelerated stability testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, monitoring degradation via LC-MS.
- Kinetic analysis : Use Arrhenius plots to extrapolate shelf-life at room temperature.
- pH-dependent stability : Assess hydrolysis rates in buffers (pH 1–10) to identify labile functional groups (e.g., nitro or amide bonds) .
Q. How can machine learning (ML) optimize reaction conditions for scale-up synthesis?
- Train ML models on historical reaction data (yield, purity, solvent, temperature) to predict optimal parameters.
- Incorporate Bayesian optimization for iterative refinement of conditions (e.g., catalyst loading, reaction time).
- Validate models with high-throughput robotic screening platforms .
Methodological and Data Analysis Questions
Q. What statistical approaches ensure reproducibility in biological activity assays?
- Use ANOVA with post-hoc tests (e.g., Fisher’s PLSD) to compare dose-response curves across replicates.
- Report data as mean ± SEM (standard error of the mean) and validate normality assumptions.
- Employ software tools like GraphPad Prism® for rigorous outlier detection .
Q. How can researchers compare this compound’s bioactivity with structural analogs?
- Generate a structure-activity relationship (SAR) table (example below) to correlate substituent effects (e.g., nitro vs. chloro groups) with IC₅₀ values.
- Use molecular docking (e.g., PDB ID: 3HKC) to map binding interactions in target proteins .
| Compound | Substituent (R) | IC₅₀ (µM) | LogP |
|---|---|---|---|
| 2-Methyl-3-nitro-N-3-pyridinylbenzamide | -NO₂ | 0.45 | 2.8 |
| 3-Chloro analog | -Cl | 1.2 | 3.1 |
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